2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride
CAS No.:
Cat. No.: VC13423705
Molecular Formula: C7H9Cl2N3O
Molecular Weight: 222.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Cl2N3O |
|---|---|
| Molecular Weight | 222.07 g/mol |
| IUPAC Name | 2-chloro-N-pyrimidin-2-ylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H8ClN3O.ClH/c1-5(8)6(12)11-7-9-3-2-4-10-7;/h2-5H,1H3,(H,9,10,11,12);1H |
| Standard InChI Key | LBLGUKBPHVHYDX-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC=CC=N1)Cl.Cl |
| Canonical SMILES | CC(C(=O)NC1=NC=CC=N1)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a pyrimidine ring linked to a propanamide backbone via an amide bond, with a chlorine atom at the β-position of the propanamide chain. The hydrochloride salt enhances its stability and solubility . Key structural features include:
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Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Chlorinated propanamide: The chlorine atom at the β-carbon introduces steric and electronic effects critical for reactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 222.07 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Topological Polar Surface Area | 54.9 Ų | PubChem |
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1,650–1,680 cm⁻¹ (amide C=O) and 3,300–3,500 cm⁻¹ (N-H) .
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NMR: NMR signals at δ 2.5–3.0 ppm (CH₂Cl) and δ 8.3–8.7 ppm (pyrimidine protons) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Amide Coupling: Reaction of 2-chloropropanoyl chloride with 2-aminopyrimidine in the presence of a base (e.g., triethylamine) .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction:
Process Optimization
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Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) improves reaction yields .
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Purification: Recrystallization from methanol-chloroform mixtures achieves >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water .
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Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at 2–8°C in inert atmospheres .
| Parameter | Value | Source |
|---|---|---|
| Flash Point | 85°C | Chemsrc |
| Hazard Statements | H315, H319, H335 | SDS |
| Recommended PPE | Gloves, goggles, ventilated areas | SDS |
Applications in Drug Development
Role as a Pharmaceutical Intermediate
The compound is a critical intermediate in synthesizing osimertinib mesylate, a third-generation EGFR inhibitor used in non-small cell lung cancer . Its genotoxic impurity profile mandates rigorous analytical control during manufacturing .
Kinase Inhibition
Structural analogs demonstrate potent activity against cyclin-dependent kinases (CDKs) and PI3K-C2α, with IC₅₀ values <1 μM . Modifications at the pyrimidine N-1 position enhance selectivity for cancer-related kinases .
Future Directions
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